2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride
Description
2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride is a fluorinated amine salt with a molecular formula of C₆H₁₂FN·HCl (free base: C₆H₁₂FN) . Its structure features a cyclobutyl ring directly bonded to a fluorinated carbon adjacent to a primary amine group, which is protonated as a hydrochloride salt. The compound’s SMILES notation (C1CC(C1)C(CN)F) and InChIKey (UUISEOQRSSKMJW-UHFFFAOYSA-N) highlight its stereochemical uniqueness .
Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest applications in drug discovery, particularly for targets requiring fluorinated motifs (e.g., kinase inhibitors or neuroactive agents) .
Properties
IUPAC Name |
2-cyclobutyl-2-fluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-6(4-8)5-2-1-3-5;/h5-6H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEGNJHRTFSYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097959-65-2 | |
| Record name | 2-cyclobutyl-2-fluoroethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride generally follows a multi-step approach involving:
- Formation of the fluoroalkyl intermediate
- Introduction of the cyclobutyl group
- Conversion to the amine hydrochloride salt
This approach often utilizes nucleophilic substitution, reductive amination, or radical-mediated fluorination techniques.
Preparation of Fluoroalkyl Intermediates
A key step is the synthesis of the 2-fluoroethyl moiety. A common method involves the preparation of alkyl iodides followed by nucleophilic substitution with amines or amination agents.
- Alkyl iodides are prepared by reacting the corresponding alcohol with iodine in the presence of triphenylphosphine and imidazole in dichloromethane under nitrogen atmosphere at low temperature, followed by work-up and purification by chromatography.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Alcohol + Iodine + Triphenylphosphine + Imidazole in DCM, 0°C to RT | Formation of alkyl iodide |
| 2 | Extraction and purification | Isolation of alkyl iodide |
This alkyl iodide intermediate can then be used for further functionalization.
Introduction of the Cyclobutyl Group and Amination
The cyclobutyl substituent is introduced typically via reaction of cyclobutyl-containing aldehydes or halides with amines under reductive amination or nucleophilic substitution conditions.
- A notable recent method involves photoredox catalysis using LED irradiation to facilitate radical-mediated alkylation and amination.
- For example, a reaction mixture containing cyclobutyl aldehyde, primary amine, isopropyl iodide, and tris(trimethylsilyl)silane in dichloromethane is irradiated under nitrogen atmosphere with a 40 W LED light source for 6 hours.
- The reaction is then quenched with aqueous sodium hydroxide, extracted, and purified.
| Component | Amount/Equiv | Role |
|---|---|---|
| Cyclobutyl aldehyde | 1.2 equiv | Alkyl radical precursor |
| Primary amine | 1.0 equiv | Nucleophile |
| Isopropyl iodide | 3.0 equiv | Radical initiator |
| Tris(trimethylsilyl)silane (TTMSS) | 2.0 equiv | Radical hydrogen donor |
| Dichloromethane | Solvent | Reaction medium |
| LED irradiation | 6 hours | Photoredox activation |
Conversion to Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ether or ethanol, followed by isolation of the crystalline salt.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Amine + HCl in ether or ethanol | Formation of hydrochloride salt |
| 2 | Filtration and drying | Isolation of pure salt |
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkyl iodide formation | Alcohol + I2 + PPh3 + Imidazole in DCM, 0°C to RT | 2-Iodoethyl intermediate |
| 2 | Radical-mediated alkylation and amination | Cyclobutyl aldehyde + primary amine + isopropyl iodide + TTMSS, LED irradiation | 2-Cyclobutyl-2-fluoroethan-1-amine (free base) |
| 3 | Salt formation | Treatment with HCl in ether/ethanol | This compound |
Research Findings and Notes
- The photoredox catalysis method enables mild reaction conditions and high selectivity for the fluorinated amine product.
- Use of anhydrous solvents and inert atmosphere (nitrogen) is critical to avoid side reactions and hydrolysis.
- Purification by column chromatography or recrystallization ensures high purity.
- The use of tris(trimethylsilyl)silane as a radical hydrogen donor is effective in promoting the radical chain process.
- The hydrochloride salt form improves compound stability and handling for further applications.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is used to confirm the structure and purity.
- High Performance Liquid Chromatography (HPLC) ensures compound purity.
- Melting point and Infrared (IR) spectroscopy provide additional characterization.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of cyclobutyl ketones or aldehydes.
Reduction: Formation of cyclobutyl amines.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFN
- IUPAC Name : 2-cyclobutyl-2-fluoroethan-1-amine hydrochloride
- SMILES : C1CC(C1)C(CN)F
- InChIKey : UUISEOQRSSKMJW-UHFFFAOYSA-N
The compound features a cyclobutyl group, which contributes to its unique reactivity and potential applications in drug development.
Medicinal Chemistry
Recent studies have indicated that compounds similar to this compound may exhibit pharmacological activities that are beneficial in treating various conditions:
- Neurodegenerative Diseases : The compound's structural properties suggest potential use in developing treatments for diseases like Alzheimer's and Huntington's disease due to its ability to modulate biological pathways related to neurodegeneration. For instance, similar compounds have shown promising results in binding studies with tau aggregates, which are implicated in Alzheimer's pathology .
- Cancer Research : The compound's ability to interact with specific biological targets makes it a candidate for cancer therapeutics. Its derivatives have been investigated for their inhibitory effects on key enzymes involved in cancer progression, such as PARP1 and PARP2 .
Organic Synthesis
The unique structure of this compound allows it to serve as a versatile building block in organic synthesis:
- Fluorination Reactions : The presence of the fluorine atom enhances the compound's reactivity, making it suitable for nucleophilic substitution reactions. This property is leveraged in synthesizing more complex fluorinated compounds, which are valuable in pharmaceutical applications .
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 118.10265 | 127.3 |
| [M+Na]+ | 140.08459 | 131.6 |
| [M+NH4]+ | 135.12920 | 131.7 |
| [M+K]+ | 156.05853 | 128.3 |
| [M-H]- | 116.08810 | 125.1 |
This table presents the predicted collision cross sections for various adducts of the compound, which can be useful for understanding its behavior in mass spectrometry.
Case Study 1: Neurodegenerative Disease Treatment
A study published in Bioorganic & Medicinal Chemistry explored the efficacy of fluorinated compounds similar to this compound in binding to tau proteins associated with Alzheimer's disease. The results demonstrated that these compounds could potentially inhibit tau aggregation, providing a new avenue for therapeutic intervention .
Case Study 2: Anticancer Activity
Research presented at an international conference highlighted the use of cyclobutane derivatives, including those related to our compound, as inhibitors of key kinases involved in cancer cell proliferation. In vitro assays showed significant inhibition of tumor growth, suggesting that further exploration into this class of compounds could lead to novel cancer therapies .
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-cyclobutyl-2-fluoroethan-1-amine hydrochloride with analogous compounds, focusing on structural features, molecular properties, and inferred applications:
Key Insights:
Ring Strain vs. Cyclopropane derivatives (e.g., 2-(2-fluorophenyl)cyclopropan-1-amine HCl) may exhibit higher reactivity due to ring strain, useful for covalent drug targeting .
Substituent Effects :
- Fluorine : Enhances electronegativity and hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites) .
- Phenyl vs. Cycloalkyl : The phenyl group in 2-cyclobutyl-1-phenylethanamine HCl increases hydrophobicity, favoring blood-brain barrier penetration for CNS targets .
Functional Group Diversity: The methoxy group in 2-(cyclobutylmethoxy)ethan-1-amine HCl improves solubility but may reduce membrane permeability compared to non-polar analogs .
Biological Activity
2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride, with the chemical formula CHFN and CAS number 2097959-65-2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
Structural Characteristics
The structure of this compound is characterized by the presence of a cyclobutane ring and a fluorine atom attached to an ethylamine backbone. The molecular structure can be represented as follows:
- Molecular Formula : CHFN
- SMILES Notation : C1CC(C1)C(CN)F
- InChIKey : UUISEOQRSSKMJW-UHFFFAOYSA-N
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including receptors and enzymes. The presence of the fluorine atom enhances lipophilicity, potentially increasing the compound's binding affinity to its targets. Additionally, the amine group facilitates hydrogen bonding interactions which may play a crucial role in its biological efficacy.
Pharmacological Studies
Preliminary studies indicate that this compound may exhibit significant pharmacological effects. For instance, it has been reported to influence cellular pathways related to cancer treatment, particularly in models involving renal cell carcinoma. In these studies, the compound demonstrated the ability to reduce mRNA levels associated with hypoxia-inducible factors (HIFs), which are critical in tumor growth and metabolism .
Renal Cell Carcinoma Treatment
A notable study involved the administration of varying doses of this compound in xenograft models of renal cell carcinoma. The results indicated that treatment led to:
- Reduction in Tumor Size : Significant decreases in tumor volume were observed at doses of 10 mg/kg and above.
- Altered Gene Expression : The compound reduced the expression levels of HIF-2α and related genes such as PAI-1 and VEGFA, which are known to promote angiogenesis and tumor progression .
Data Tables
The following table summarizes key findings from pharmacological studies on this compound:
Q & A
Basic Research Questions
Q. What are the key considerations for safely handling and storing 2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride in laboratory settings?
- Methodological Answer :
- Handling : Use inert gas purging (e.g., argon or nitrogen) during transfers to prevent oxidation or moisture absorption. Employ explosion-proof equipment and anti-static tools to mitigate fire risks .
- Storage : Store in a sealed, corrosion-resistant container at 2–8°C in a dry, ventilated area. Separate from oxidizing agents, water-reactive substances, and heat sources. Implement lock-and-key protocols for restricted access .
- Safety Gear : Wear nitrile gloves, chemical-resistant lab coats, and full-face shields. Use fume hoods for volatile steps and conduct regular leak detection .
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodological Answer :
- Route Selection : Prioritize fluorination strategies (e.g., nucleophilic substitution or transition-metal catalysis) to install the fluoro group on the cyclobutane ring. Compare yields of intermediates using HPLC or GC-MS .
- Purification : Employ recrystallization with ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials. Monitor purity via NMR (¹H/¹³C) and mass spectrometry .
- Hazard Mitigation : Substitute hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) where feasible .
Advanced Research Questions
Q. What analytical techniques resolve contradictions in structural characterization data (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer :
- Cross-Validation : Combine ¹⁹F NMR (to confirm fluoro positioning) with high-resolution mass spectrometry (HRMS) for molecular formula validation. Use X-ray crystallography to resolve ambiguities in cyclobutane ring conformation .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Adjust for solvent effects using COSMO-RS models .
Q. How should researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% relative humidity for 4 weeks. Analyze degradation products via LC-MS/MS and identify hydrolytic cleavage sites (e.g., amine-cyclobutane bond) .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Correlate Arrhenius plots (25–60°C) to predict shelf-life under standard storage conditions .
Q. What strategies mitigate environmental risks during disposal of this compound waste?
- Methodological Answer :
- Neutralization : Treat aqueous waste with activated carbon or ion-exchange resins to adsorb the compound. For organic waste, incinerate in a licensed facility with afterburners and scrubbers to capture HCl and HF emissions .
- Ecotoxicology Screening : Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) to assess aquatic impact. If EC₅₀ < 1 mg/L, classify as "toxic" and mandate sealed waste containment .
Q. How can in vitro assays elucidate the compound’s mechanism of action in neurological or receptor-binding studies?
- Methodological Answer :
- Receptor Profiling : Use radioligand displacement assays (e.g., ³H-ketamine for NMDA receptor affinity) or calcium flux assays in HEK293 cells expressing target receptors. Compare IC₅₀ values to known analogs .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via UPLC-QTOF. Identify CYP450 isoforms involved using selective inhibitors .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental LogP values?
- Methodological Answer :
- Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification. Average triplicate runs to minimize variability.
- Theoretical Adjustments : Recalculate XlogP3 using software (e.g., ChemAxon) by adjusting parameters for cyclobutane ring strain and fluorine’s electronegativity. Discrepancies >0.5 units suggest unaccounted solvation effects .
Tables for Key Parameters
| Parameter | Recommended Method | Reference |
|---|---|---|
| Purity Assessment | ¹H NMR (DMSO-d₆, 500 MHz), HRMS | |
| Stability Monitoring | Forced degradation (40°C/75% RH) | |
| Environmental Toxicity | Daphnia magna LC₅₀ (OECD 202) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
